molecular formula C12H8N4O3 B1391692 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid CAS No. 1269527-51-6

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

Cat. No. B1391692
M. Wt: 256.22 g/mol
InChI Key: WMTVTEJOYROEHL-UHFFFAOYSA-N
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Description

“3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” is a chemical compound with the CAS Number: 1269527-51-6. It has a molecular weight of 256.22 . The IUPAC name for this compound is 3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid .


Molecular Structure Analysis

The InChI code for “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” is 1S/C12H8N4O3/c17-12(18)8-2-1-3-9(6-8)19-11-5-4-10-14-13-7-16(10)15-11/h1-7H,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid” include its molecular weight (256.22) and its IUPAC name (3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid) .

Scientific Research Applications

Antiproliferative Activity

  • A study synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and treatment (Ilić et al., 2011).

Structural Analysis and DFT Calculations

  • A comprehensive study on the synthesis, structure analysis, and density functional theory (DFT) calculations of a compound similar to 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid provided insights into its molecular structure, which can aid in further pharmaceutical applications (Sallam et al., 2021).

Synthesis of Novel Derivatives

  • Research focusing on the synthesis of novel derivatives of [1,2,4]triazolo[4,3-b]pyridazine revealed the potential for developing new compounds with various therapeutic applications (Kosáry, 1992).

Antiviral Activity

  • One study synthesized new [1,2,4]triazolo[4,3-b]pyridazine derivatives and assessed their antiviral activity, particularly against hepatitis-A virus, showing promising results (Shamroukh & Ali, 2008).

Pharmaceutical Importance

  • Another study synthesized and analyzed 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, indicating its significant pharmaceutical importance due to its structural characteristics and potential medicinal applications (El-Reedy & Soliman, 2020).

Antimicrobial Activities

  • Compounds based on 6-chloropyridazine-3(2H)-thione, which includes derivatives of 1,2,4-triazolo[4,3-b]pyridazine, were synthesized and found to have high response against gram-positive and gram-negative bacteria as well as fungi, suggesting their use as antimicrobial agents (El-Salam et al., 2013).

Anti-Asthmatic Activities

  • Research into omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines revealed certain compounds in this category to have potent anti-asthmatic activity, indicating potential therapeutic applications for respiratory diseases (Kuwahara et al., 1997).

properties

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-12(18)8-2-1-3-9(6-8)19-11-5-4-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTVTEJOYROEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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